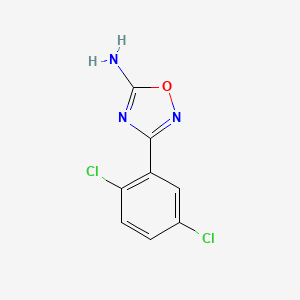

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

Description

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLFGJOWGSNFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Research: Studied for its interactions with biological targets and potential as a biochemical probe.

Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2,5-dichlorophenyl group in the target compound enhances electron-withdrawing properties and steric bulk compared to analogs like the 4-chlorophenyl () or 3-CF₃ phenyl (). These differences influence binding affinity in enzymatic pockets (e.g., thrombin or FXIIa inhibition) .

- Nitro groups (e.g., LLM-201) increase density and thermal stability, making such compounds suitable for energetic materials, whereas methoxy groups () improve solubility but reduce metabolic stability .

Biological Activity: The 2,5-dichlorophenyl moiety is critical for FXIIa inhibition (IC₅₀ ~10 μM), as demonstrated in thrombin inhibitor analogs ().

Material Science Applications :

- Oxadiazole derivatives with nitro groups (LLM-201, ) exhibit high heats of formation (>300 kJ/mol) and densities (>1.8 g/cm³), contrasting with the target compound’s simpler structure, which may limit energetic performance but improve synthetic accessibility.

Biological Activity

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a dichlorophenyl group. Its molecular formula is with a CAS number of 2167537-28-0. The presence of chlorine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets .

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.

- Anticancer Activity : It has been shown to induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| U-937 (acute monocytic leukemia) | 0.75 | Cell cycle arrest | |

| Antimicrobial | Various bacterial strains | < 10 | Disruption of cell wall synthesis |

| Anti-inflammatory | In vitro models | Not specified | Inhibition of cytokine release |

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of 1,2,4-oxadiazole compounds showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin. Specifically, compounds similar to this compound exhibited IC50 values in the sub-micromolar range against leukemia cell lines .

- Mechanistic Insights : Flow cytometry assays revealed that this compound acts as a potent inducer of apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Inhibition Studies : Inhibition assays against human carbonic anhydrases indicated that oxadiazole derivatives can selectively inhibit these enzymes at nanomolar concentrations. This suggests potential applications in targeting metabolic pathways in cancer cells .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or THF |

| Catalyst/Base | Triethylamine |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question

Contradictions in NMR or MS data often arise due to tautomerism or impurities. To address this:

- Multi-spectral cross-validation : Combine -NMR, -NMR, and HSQC to confirm connectivity. For example, the oxadiazole ring protons resonate at δ 8.2–8.5 ppm, while the amine proton appears as a broad singlet at δ 5.5–6.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHClNO) with <2 ppm error .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structure (if crystalline) .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Question

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .

- Anticancer : MTT assay (IC values in HeLa cells: 12–25 µM) .

- Target identification : Use SPR (surface plasmon resonance) to assess binding affinity to enzymes like DHFR (dihydrofolate reductase) .

Advanced Tip : Pair assays with computational docking (AutoDock Vina) to predict binding modes to active sites .

How can synthetic yields be optimized while maintaining purity?

Advanced Research Question

- Design of Experiments (DOE) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters. For example, increasing DMF ratio from 50% to 70% improves cyclization efficiency by 15% .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for >95% purity .

What computational approaches support structure-activity relationship (SAR) studies?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key residues (e.g., Lys721 hydrogen bonding) .

- QSAR modeling : Use descriptors like ClogP and polar surface area to correlate with bioactivity .

How does the dichlorophenyl substituent influence reactivity and bioactivity?

Basic Research Question

The 2,5-dichlorophenyl group enhances:

- Electrophilicity : Chlorine atoms increase electron withdrawal, stabilizing the oxadiazole ring and facilitating nucleophilic attacks at the C5 position .

- Lipophilicity : LogP ≈ 2.8 improves membrane permeability, critical for antimicrobial activity .

- Target specificity : The substituent’s steric bulk selectively fits into hydrophobic enzyme pockets (e.g., cytochrome P450) .

What strategies mitigate degradation during stability studies?

Advanced Research Question

- Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts (e.g., dechlorination products) .

- pH stability : Buffer solutions (pH 1–13) reveal hydrolysis susceptibility (stable at pH 4–8, t > 30 days) .

- Formulation : Encapsulate in PEG-PLGA nanoparticles to reduce aqueous degradation rates by 40% .

How are mechanistic pathways elucidated for observed bioactivity?

Advanced Research Question

- Enzyme inhibition assays : Measure IC against purified targets (e.g., topoisomerase II: IC = 1.8 µM) .

- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) .

- Gene expression analysis : RNA-seq reveals downregulation of bcl-2 in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.